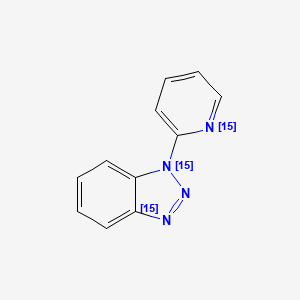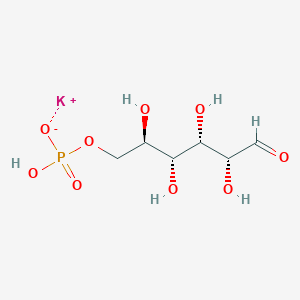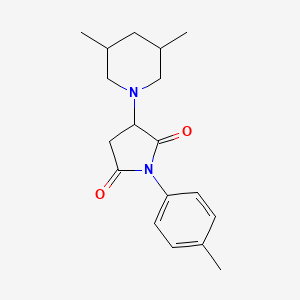![molecular formula C9H5F3N2O B15338204 3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29040587 typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained. One common method involves the use of dimethylformamide as a solvent and copper ions as catalysts. The reaction is carried out under controlled temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of MFCD29040587 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity MFCD29040587 .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD29040587 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize MFCD29040587.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MFCD29040587, which have enhanced or modified properties suitable for specific applications .
Applications De Recherche Scientifique
MFCD29040587 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials with unique optical properties
Mécanisme D'action
The mechanism of action of MFCD29040587 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications. Additionally, MFCD29040587 can chelate metal ions, which is crucial for its role in inhibiting tumor growth by disrupting metal-dependent cellular processes .
Comparaison Avec Des Composés Similaires
MFCD29040587 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like MFCD29040586 and MFCD29040588 share similar photoluminescent properties but differ in their chemical structure and reactivity.
Uniqueness: MFCD29040587 stands out due to its higher stability and stronger photoluminescent properties, making it more suitable for long-term applications in imaging and diagnostics
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3-oxo-3-[3-(trifluoromethyl)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-2-1-5-14-8(6)7(15)3-4-13/h1-2,5H,3H2 |
Clé InChI |
VPMTYJJRCPFEGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)CC#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


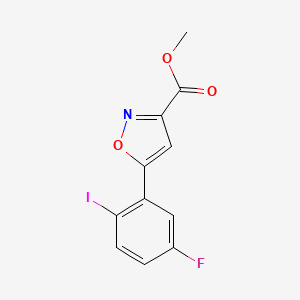
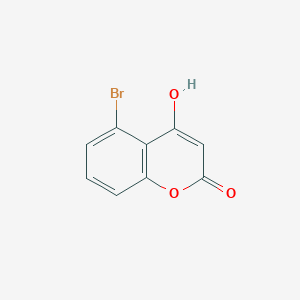
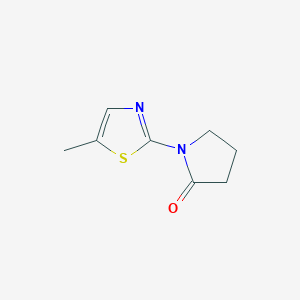
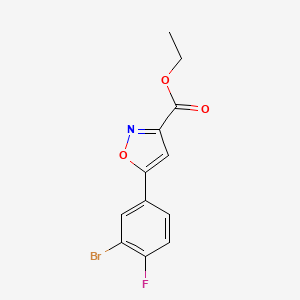
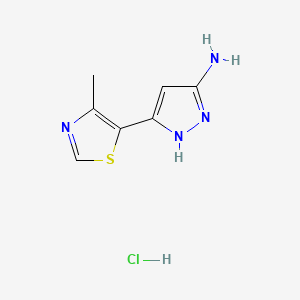
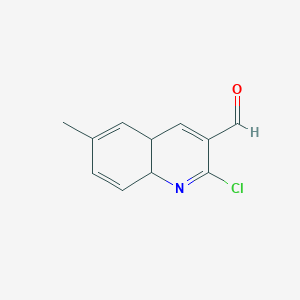
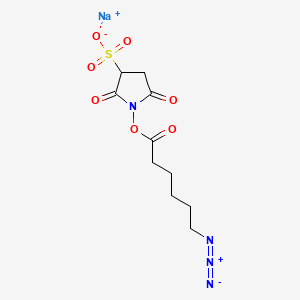
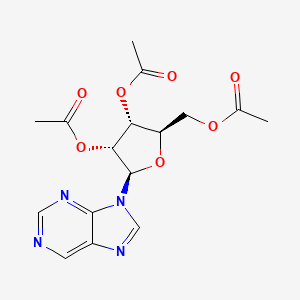
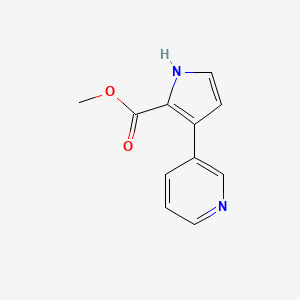
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

